![molecular formula C8H5FN2O2 B2914503 8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019023-85-8](/img/structure/B2914503.png)
8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2 . It is an off-white solid at room temperature .
Synthesis Analysis
The synthesis of this compound has been established as a physicochemical mimic of imidazo[1,2-a]pyrimidine . A novel synthesis of a 3,7-disubstituted-8-fluoroimidazopyridine has been developed . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazo[1,2-a]pyridine core with a fluorine atom at the 8-position and a carboxylic acid group at the 3-position .Physical And Chemical Properties Analysis
This compound is an off-white solid at room temperature . Its molecular weight is 180.14 .Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can alter the compound’s interactions with its targets.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid in lab experiments is its specificity for PLD, which allows for targeted inhibition of this enzyme. Additionally, this compound is a readily available compound that can be synthesized in high yields and purity. However, one of the limitations of using this compound is its potential toxicity, which can be dose-dependent and may vary between cell lines and animal models.
Future Directions
There are several future directions for research on 8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, including the development of more potent and selective PLD inhibitors, the identification of novel targets for this compound, and the characterization of the downstream effects of PLD inhibition by this compound. Additionally, the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders, could be explored. Overall, the study of this compound and its effects on PLD inhibition has the potential to lead to the development of novel therapeutic strategies for a variety of diseases.
Synthesis Methods
8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-fluoropyridine with ethyl chloroformate, followed by the reaction with imidazole and subsequent hydrolysis to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a readily available compound for research purposes.
Scientific Research Applications
8-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The inhibition of PLD by this compound has been shown to have anti-proliferative effects on cancer cells, reduce inflammation in animal models, and improve cardiac function in heart failure models.
properties
IUPAC Name |
8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-2-1-3-11-6(8(12)13)4-10-7(5)11/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPQLPWDWSIYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1019023-85-8 |
Source
|
Record name | 8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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